molecular formula C8H13N3O B13874374 2-Ethyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole

2-Ethyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole

Cat. No.: B13874374
M. Wt: 167.21 g/mol
InChI Key: HSOYEIHWMHWQOD-UHFFFAOYSA-N
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Description

2-Ethyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of ethyl hydrazinecarboxylate with pyrrolidine-3-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole .

Industrial Production Methods

Industrial production of 1,3,4-oxadiazoles, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce corresponding amines .

Scientific Research Applications

2-Ethyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its anticancer properties and ability to inhibit specific biological targets.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-Ethyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular processes by targeting specific proteins and pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole stands out due to its unique combination of the oxadiazole and pyrrolidine rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-ethyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole

InChI

InChI=1S/C8H13N3O/c1-2-7-10-11-8(12-7)6-3-4-9-5-6/h6,9H,2-5H2,1H3

InChI Key

HSOYEIHWMHWQOD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(O1)C2CCNC2

Origin of Product

United States

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